![molecular formula C16H11ClN4O2 B10884359 2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline](/img/structure/B10884359.png)
2-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a nitro group, and a quinolyl hydrazone moiety
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation reaction of 2-chloro-5-nitrobenzaldehyde with 2-quinoline hydrazine. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 2-chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems can be employed to enhance production efficiency and reduce waste.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH).
Substitution: Halogenation with chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of dihalogenated or polyhalogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other chemical products.
作用機序
The mechanism by which 2-chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context of its application.
類似化合物との比較
2-Chloro-5-nitrobenzaldehyde
1-(2-quinolyl)hydrazine
2-Chloro-5-nitrobenzene
Uniqueness: 2-Chloro-5-nitrobenzaldehyde 1-(2-quinolyl)hydrazone is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to participate in various reactions and its role in scientific research make it a valuable compound in the chemical industry.
特性
分子式 |
C16H11ClN4O2 |
|---|---|
分子量 |
326.74 g/mol |
IUPAC名 |
N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]quinolin-2-amine |
InChI |
InChI=1S/C16H11ClN4O2/c17-14-7-6-13(21(22)23)9-12(14)10-18-20-16-8-5-11-3-1-2-4-15(11)19-16/h1-10H,(H,19,20)/b18-10+ |
InChIキー |
LWYTWTHQCONFED-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[2-(4-Methoxybenzamido)benzoyl]-N-(2-methoxyphenyl)isoleucinamide](/img/structure/B10884277.png)
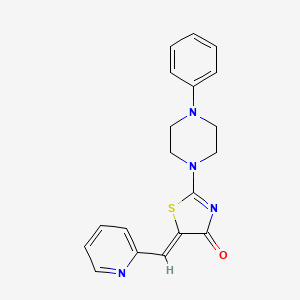
![2-(3-chlorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B10884284.png)
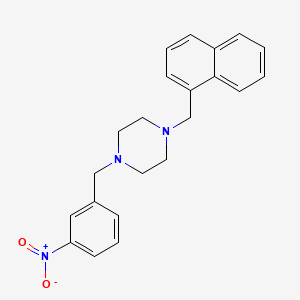
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
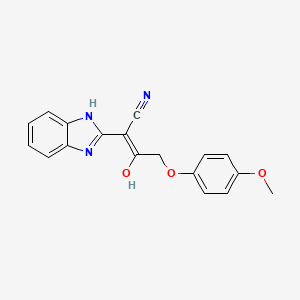
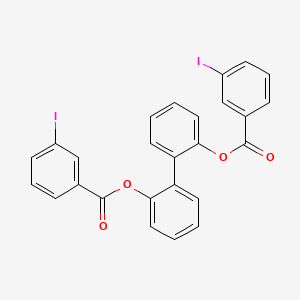
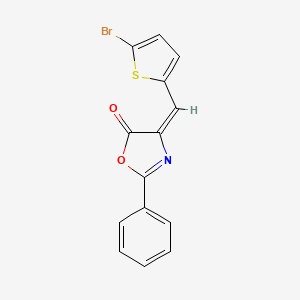
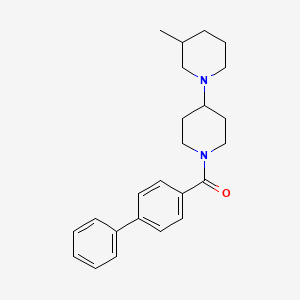
![2-(4-Nitrophenyl)-2-oxoethyl 2-{2-[4-(dimethylamino)phenyl]-1-diazenyl}benzoate](/img/structure/B10884340.png)
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10884366.png)
